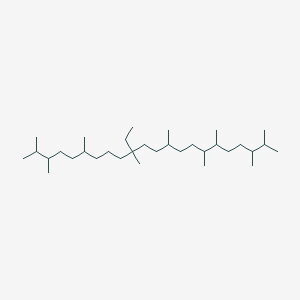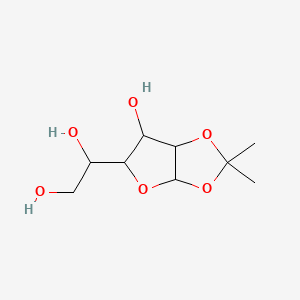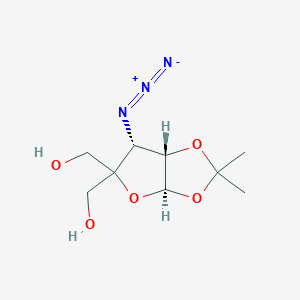
Oxyntomodulin (porcine, bovine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxyntomodulin (OXM) is a 37-amino acid peptide hormone derived from the preproglucagon gene. It is found in porcine and bovine species, and is a member of the glucagon family. OXM has been shown to have a variety of metabolic and physiological effects in both in vivo and in vitro studies. OXM is considered to be a promising therapeutic agent for the treatment of obesity, diabetes, and metabolic disorders.
Applications De Recherche Scientifique
Role in Metabolism and Feeding
Scientific Field
Endocrinology and Metabolism
Application Summary
Oxyntomodulin (porcine, bovine) is an endogenous preproglucagon-derived neuropeptide that plays a significant role in modulating feeding and metabolism .
Methods of Application
Oxyntomodulin is secreted by intestinal L-cells . It acts as a GLP-1 receptor agonist, increasing cAMP production .
Results or Outcomes
Oxyntomodulin has been found to inhibit gastric acid secretion in rat stomach . It is also a weak glucagon receptor agonist .
Role in Photoreceptor Outer Segments Purification
Scientific Field
Ophthalmology and Cell Biology
Application Summary
Oxyntomodulin (porcine, bovine) has been used in the large-scale purification of porcine or bovine photoreceptor outer segments for phagocytosis assays on retinal pigment epithelial cells .
Methods of Application
The protocol involves the use of ultracentrifugation and sucrose gradient for the purification of photoreceptor outer segments .
Results or Outcomes
The purified photoreceptor outer segments can be used for phagocytosis assays on retinal pigment epithelial cells .
Role in Appetite Suppression and Food Intake Reduction
Scientific Field
Endocrinology and Nutrition
Application Summary
Oxyntomodulin (porcine, bovine) has been found to suppress appetite and reduce food intake in humans .
Methods of Application
Oxyntomodulin is released from the gut postprandially, in proportion to energy intake . It has been studied in a randomized, double-blind, placebo-controlled, cross-over study .
Results or Outcomes
Infusion of Oxyntomodulin significantly reduced ad libitum energy intake at a buffet meal (mean decrease, 19.3 ± 5.6%; P < 0.01) and caused a significant reduction in scores for hunger . In addition, cumulative 12-h energy intake was significantly reduced by infusion of Oxyntomodulin (mean decrease, 11.3 ± 6.2%; P < 0.05) .
Propriétés
Numéro CAS |
62340-29-8 |
|---|---|
Nom du produit |
Oxyntomodulin (porcine, bovine) |
Formule moléculaire |
C192H295N59O60S |
Poids moléculaire |
4421.86 |
Synonymes |
Alternative Names: Glucagon (1-37), Enteroglucagon |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



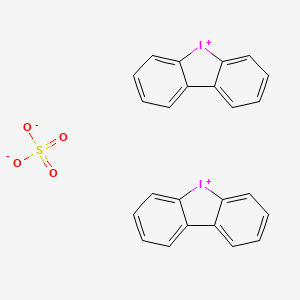
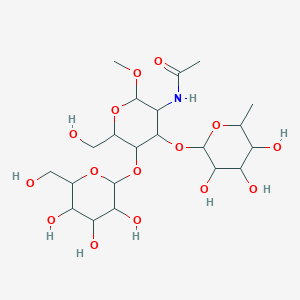
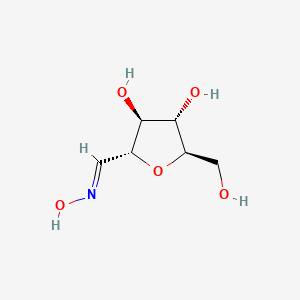
![[(E)-3-methoxyprop-1-enyl]boronic acid](/img/structure/B1139685.png)

![N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5'-triphosphate lithium salt](/img/structure/B1139689.png)
